molecular formula C15H23NO B2990655 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one CAS No. 2175978-80-8

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one

Cat. No. B2990655
CAS RN: 2175978-80-8
M. Wt: 233.355
InChI Key: MMKSHZNXTRFENR-UHFFFAOYSA-N
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Description

The compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one” is a chemical compound that contains an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is based on the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include asymmetric 1,3-dipolar cycloadditions . These reactions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound , is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities and are of significant interest in medicinal chemistry. Research directed towards the preparation of this basic structure in a stereoselective manner is crucial for the development of pharmaceuticals that can interact with various biological targets.

Enantioselective Construction

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a key step in the synthesis of natural products and drugs . This process allows for the creation of molecules with specific three-dimensional orientations, which is essential for their biological activity. The compound can serve as a starting point for the development of enantioselective synthetic methodologies.

Drug Discovery

The unique structure of the 2-azabicyclo[3.2.1]octane system, which is related to the compound , has significant potential in the field of drug discovery . It can be used as a key synthetic intermediate in the total synthesis of complex molecules, potentially leading to the discovery of new therapeutic agents.

Biomass Valorization

The compound’s structure is conducive to the valorization of biomass-derived compounds through photochemical transformations . This application is particularly relevant in the context of sustainable chemistry, where biomass is an important renewable resource for the production of value-added chemicals.

Development of Synthetic Methodologies

Researchers are interested in the development of new synthetic methodologies involving the compound’s scaffold . This includes the exploration of palladium-catalyzed reactions and other innovative chemical transformations that can lead to the efficient synthesis of bioactive molecules.

Neuropharmacology

Given the compound’s structural similarity to tropane alkaloids, which are known to exhibit affinity for neuronal nicotinic acetylcholine receptors, it may have applications in neuropharmacology . This could include the development of new treatments for neurological disorders by targeting specific receptor subtypes.

Future Directions

The future directions in the research of this compound could involve further exploration of its biological activities, given its structural similarity to tropane alkaloids . Additionally, the development of more efficient and stereoselective synthetic methodologies could also be a focus of future research .

properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-15(2,3)14(17)16-12-6-7-13(16)9-11(8-12)10-4-5-10/h12-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKSHZNXTRFENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2CCC1CC(=C3CC3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one

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